molecular formula C24H26N6O2 B2915329 N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 873002-34-7

N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2915329
CAS No.: 873002-34-7
M. Wt: 430.512
InChI Key: UWGKTHZTDMJVOA-UHFFFAOYSA-N
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Description

N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H26N6O2 and its molecular weight is 430.512. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Triazolo[4,3-b]pyridazine derivatives and related compounds have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown good to moderate activities against various microorganisms, indicating potential use in developing new antimicrobial agents. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, with some compounds displaying good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This suggests that compounds within this chemical class could be explored further for their antimicrobial potential.

Antioxidant Applications

Compounds containing the triazolo[4,3-b]pyridazine scaffold have also been studied for their antioxidant properties. For example, Shakir, Ali, and Hussain (2017) synthesized derivatives bearing the 2,6-dimethoxy-4-(methoxymethyl)phenol moiety and evaluated their antioxidant abilities. Compound 9b exhibited significant antioxidant ability in both DPPH and FRAP assays, higher than ascorbic acid, indicating the potential of these compounds as antioxidants (Shakir, Ali, & Hussain, 2017).

Properties

IUPAC Name

N-[2-[6-[2-(2-methoxyphenyl)ethylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2/c1-17-7-9-19(10-8-17)24(31)26-16-14-23-28-27-22-12-11-21(29-30(22)23)25-15-13-18-5-3-4-6-20(18)32-2/h3-12H,13-16H2,1-2H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGKTHZTDMJVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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